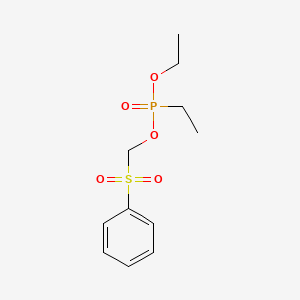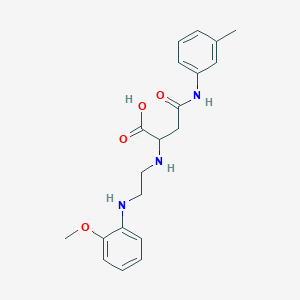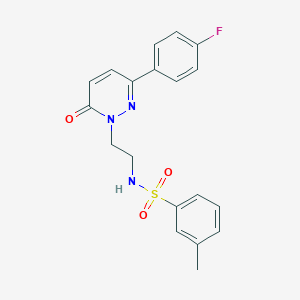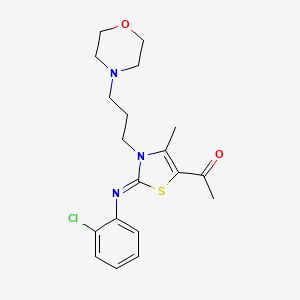
4-chloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .
Molecular Structure Analysis
The molecular structure of this compound would include a tetrahydropyran ring, a benzamide group, and a phenyl group. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The benzamide group consists of a benzene ring attached to an amide group . The phenyl group is a simple aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarities of its functional groups .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Research into heterocyclic compounds, such as the synthesis of pyrazole, isoxazole, and pyrimidine derivatives, reveals the versatility of these chemical structures in drug development and materials science. These compounds often exhibit a wide range of biological activities, making them candidates for pharmaceutical research and development (Mohareb et al., 2004).
Enaminones and Pharmaceutical Applications
The study of enaminones, particularly those related to the synthesis and structural analysis, highlights their potential in medicinal chemistry. The ability to form stable hydrogen bonds and exhibit different tautomeric forms makes these compounds interesting for drug design and synthesis (Brbot-Šaranović et al., 2000).
Antagonist Synthesis for Therapeutic Use
The development of orally active antagonists for therapeutic targets such as CCR5 showcases the importance of heterocyclic and pyran derivatives in creating effective pharmaceutical agents. This research underlines the compound's role in synthesizing agents that can potentially treat conditions like HIV (Ikemoto et al., 2005).
Biological Activities and Antihyperglycemic Agents
The exploration of substituted benzamides and pyrazole derivatives for their biological activities, including antihyperglycemic effects, indicates the broad applicability of these compounds in addressing metabolic disorders. These studies contribute to understanding how modifying chemical structures can impact biological activity and therapeutic potential (Kees et al., 1996).
Antimicrobial and Antioxidant Applications
Research into quinazolinone derivatives and thiazoles underscores the antimicrobial and antioxidant properties of these compounds. The ability to synthesize and modify these structures provides valuable insights into developing new agents that could be used in medical treatments and preservation of materials (Habib et al., 2012), (Amer et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c21-18-8-6-15(7-9-18)19(23)22-14-20(24,16-4-2-1-3-5-16)17-10-12-25-13-11-17/h1-9,17,24H,10-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFXSYGPBKIZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate](/img/structure/B2776289.png)

![3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B2776292.png)
![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2776295.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2776297.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2776299.png)


![1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2776304.png)